molecular formula C21H28N4O2 B5610857 2-{(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-3,6-diazabicyclo[3.2.2]non-6-yl}-N-phenylacetamide

2-{(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-3,6-diazabicyclo[3.2.2]non-6-yl}-N-phenylacetamide

Cat. No. B5610857
M. Wt: 368.5 g/mol
InChI Key: YFGZQDGLQMSNOG-PKOBYXMFSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes, including reactions of specific precursors under controlled conditions. For instance, Duran and Canbaz (2013) detailed the synthesis of drug precursor compounds by reacting specific thione derivatives with acetamide compounds, highlighting the importance of controlling reaction conditions to achieve desired products (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of compounds like 2-{(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-3,6-diazabicyclo[3.2.2]non-6-yl}-N-phenylacetamide can be analyzed using various spectroscopic techniques. Duran and Canbaz (2013) used 1H NMR, FTIR, MS, and elemental analysis to confirm the structures of synthesized compounds, providing insights into the complex architecture of such molecules (Duran & Canbaz, 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds are influenced by their molecular structure. For example, Adolphe-Pierre et al. (1998) studied the chemical oxidation of an anticonvulsant compound, revealing how different methyl groups could be oxidized and the impact on the compound's chemical properties (Adolphe-Pierre et al., 1998).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystalline structure, are essential for its application in various fields. For instance, the crystal structure of related compounds provides insights into their stability, reactivity, and interactions with other molecules. Such analysis can be done through X-ray diffraction and other crystallography methods.

Chemical Properties Analysis

Chemical properties, including acidity (pKa), basicity, reactivity towards other chemical agents, and stability under different conditions, are crucial for understanding a compound's behavior in chemical reactions and potential applications. Duran and Canbaz (2013) determined the acidity constants (pKa values) of newly synthesized acetamide derivatives via UV spectroscopic studies, which is critical for predicting the compound's behavior in biological systems (Duran & Canbaz, 2013).

properties

IUPAC Name

2-[(1S,5R)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-15-20(16(2)27-23-15)13-24-10-17-8-9-19(12-24)25(11-17)14-21(26)22-18-6-4-3-5-7-18/h3-7,17,19H,8-14H2,1-2H3,(H,22,26)/t17-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGZQDGLQMSNOG-PKOBYXMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CC3CCC(C2)N(C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C)CN2C[C@@H]3CC[C@H](C2)N(C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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